molecular formula C15H17NO B3953416 Pentanamide, N-(1-naphthyl)-

Pentanamide, N-(1-naphthyl)-

Cat. No.: B3953416
M. Wt: 227.30 g/mol
InChI Key: FOZJTWQCZFOTMH-UHFFFAOYSA-N
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Description

Pentanamide, N-(1-naphthyl)-: is an organic compound with the molecular formula C15H17NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a 1-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 1-naphthylamine and the acyl chloride group of pentanoyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(1-naphthyl)pentanamide undergoes hydrolysis under acidic or basic conditions, following mechanisms typical of secondary amides.

Acid-Catalyzed Hydrolysis

In acidic media (pH 0–3), hydrolysis proceeds via a concerted mechanism where water acts as both a nucleophile and catalyst. Computational studies indicate that protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water . The reaction barrier is significantly lowered in solution compared to the gas phase due to solvent stabilization of intermediates .

Key Steps:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Cleavage of the C–N bond, releasing 1-naphthylamine and pentanoic acid.

Base-Promoted Hydrolysis

Under basic conditions, hydroxide ions deprotonate water, enhancing nucleophilicity. The reaction follows an addition-elimination pathway , with hydroxide attacking the carbonyl carbon to form a tetrahedral intermediate, followed by C–N bond cleavage .

Experimental Observations:

  • Optimal hydrolysis rates occur at pH 0–3 for neutral amide species .

  • Activation energy decreases in polar solvents due to stabilization of charged intermediates .

Alkylation and Acylation

The amide nitrogen can participate in alkylation or acylation reactions under specific conditions.

α-Methylation

In the presence of strong bases (e.g., LDA) or Lewis acids, α-methylation at the amide nitrogen is feasible. For example, reacting with methyl iodide generates N-methyl derivatives .

Reaction Conditions:

  • Catalyst: Strong base or Lewis acid.

  • Temperature: 0–25°C.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane .

Acylation

The amide group reacts with acyl chlorides or anhydrides to form N-acylated products. For instance, treatment with acetyl chloride yields N-acetyl-N-(1-naphthyl)pentanamide .

Hydrogen Bonding and Intermolecular Interactions

N-(1-Naphthyl)pentanamide forms stable hydrogen-bonded complexes with halogenated phenols (e.g., fluorophenol, chlorophenol), as shown in ternary mixture studies .

Key Findings from Quantum Chemical Analysis :

ParameterPA + FPPA + CPPA + BPPA + IP
HOMO (eV) –6.051–6.065–6.008–5.930
LUMO (eV) –0.546–0.541–0.511–0.830
Electrophilicity (ω) 1.9761.9751.9332.240
Dipole Moment (D) 8.0828.3908.1467.781
  • Hydrogen Bonds: N–H···O interactions dominate, with bond lengths ~1.40 Å .

  • Reactivity Trends: Higher electrophilicity (ω = 2.240 for PA + IP) correlates with enhanced reactivity toward nucleophiles .

Redox Reactions

While direct reduction or oxidation of N-(1-naphthyl)pentanamide is not explicitly documented, analogous amides undergo:

  • Reduction: LiAlH₄ reduces amides to amines, but this reaction is sterically hindered by the naphthyl group.

  • Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the naphthalene ring under harsh conditions.

Pharmacological Interactions

Though not a chemical reaction, N-(1-naphthyl)pentanamide derivatives exhibit high affinity for melatonin receptors (Kd = 5.5 × 10⁻¹³ M), surpassing melatonin itself (Kd = 6.3 × 10⁻¹¹ M) . This interaction involves π-π stacking and hydrogen bonding with receptor residues .

Scientific Research Applications

Chemistry: Pentanamide, N-(1-naphthyl)- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of naphthyl-containing compounds with biological macromolecules.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-(1-naphthyl)- is not well-documented. it is likely to interact with molecular targets through its amide and naphthyl groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    Benzamide: Similar structure but with a benzene ring instead of a naphthyl group.

    Acetamide: A simpler amide with a methyl group instead of a pentyl group.

    Propionamide: Another simple amide with an ethyl group.

Properties

IUPAC Name

N-naphthalen-1-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZJTWQCZFOTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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